molecular formula C18H19N5O4 B080510 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile CAS No. 12236-25-8

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile

Cat. No.: B080510
CAS No.: 12236-25-8
M. Wt: 369.4 g/mol
InChI Key: SAEOXNIKTXFZNK-UHFFFAOYSA-N
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Description

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile is an organic compound with the molecular formula C17H20N4O5 It is known for its complex structure, which includes a diazenyl group, a nitro group, and a bis(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the diazotization of 4-amino-2-methylphenol, followed by coupling with 5-nitro-2-cyanophenol. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-aminobenzonitrile.

Scientific Research Applications

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile exerts its effects involves interactions with various molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzoic acid
  • 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]aniline

Uniqueness

Compared to similar compounds, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a diazenyl group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-13-10-15(22(6-8-24)7-9-25)2-4-17(13)20-21-18-5-3-16(23(26)27)11-14(18)12-19/h2-5,10-11,24-25H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEOXNIKTXFZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040294
Record name Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113202-90-7, 12236-25-8
Record name Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-5-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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